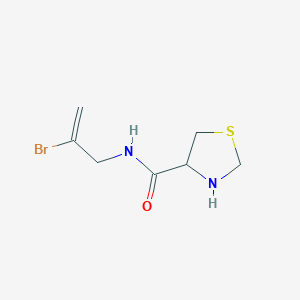
N-(2-Bromoallyl)thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoallyl)thiazolidine-4-carboxamide: is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoallyl)thiazolidine-4-carboxamide typically involves the reaction of thiazolidine-4-carboxamide with 2-bromoallyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-Bromoallyl)thiazolidine-4-carboxamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thiazolidine ring can be subjected to oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF or acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted thiazolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Bromoallyl)thiazolidine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoallyl)thiazolidine-4-carboxamide is largely dependent on its interaction with biological targets. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazolidine derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis . The bromine atom in the allyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidine-4-one: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: N-(2-Bromoallyl)thiazolidine-4-carboxamide is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C7H11BrN2OS |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H11BrN2OS/c1-5(8)2-9-7(11)6-3-12-4-10-6/h6,10H,1-4H2,(H,9,11) |
Clave InChI |
QZPSMFZLDKVXDP-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C1CSCN1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















